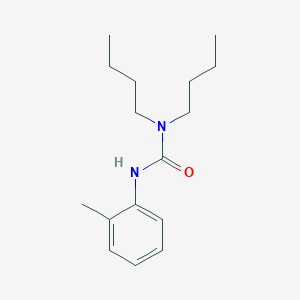

1,1-Dibutyl-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1,1-dibutyl-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)17-15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPKNNMXLNFCSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400677 | |

| Record name | Urea, N,N-dibutyl-N'-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56124-72-2 | |

| Record name | Urea, N,N-dibutyl-N'-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBUTYL-3-(O-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 1,1 Dibutyl 3 O Tolyl Urea

Retrosynthetic Analysis of 1,1-Dibutyl-3-(o-tolyl)urea Architectures

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. scripps.edu For this compound, the most logical disconnections are the carbon-nitrogen bonds of the urea (B33335) functional group. This reveals two primary synthetic routes:

Route A: Isocyanate-Amine Coupling. This approach involves the reaction between o-tolyl isocyanate and dibutylamine (B89481). This is often the most direct and common method for synthesizing unsymmetrical ureas. mdpi.comontosight.ai

Route B: Carbamoyl Chloride-Amine Coupling. An alternative strategy involves the reaction of dibutylcarbamoyl chloride with o-toluidine.

Both routes lead to the target molecule by forming the key urea linkage from two different amine-derived precursors. The choice of route often depends on the commercial availability, stability, and reactivity of the starting materials.

Classical and Contemporary Approaches to Unsymmetrical Urea Synthesis

The synthesis of unsymmetrical ureas has historically relied on several key methodologies, each with its own advantages and limitations.

Isocyanate-Amine Coupling Reactions and Variations

The reaction of an isocyanate with an amine is a robust and widely used method for forming urea linkages. mdpi.com In the context of this compound, this would involve the direct reaction of o-tolyl isocyanate with dibutylamine. This reaction is typically high-yielding and proceeds under mild conditions.

Variations of this method aim to generate the isocyanate intermediate in situ to avoid handling these potentially hazardous reagents. mdpi.com For instance, the Hofmann rearrangement of a primary amide, the Curtius rearrangement of an acyl azide, or the Lossen rearrangement of a hydroxamic acid can all produce an isocyanate that is then trapped by an amine. organic-chemistry.orgrsc.org

Recent advancements have also focused on developing metal-free methods for the synthesis of unsymmetrical ureas from carbon dioxide and amines, proceeding through an isocyanate intermediate. acs.orgnih.govacs.org These methods often employ dehydrating agents to convert the initially formed carbamic acid into the corresponding isocyanate. acs.orgacs.org

Carbonylation and Amination Strategies for Urea Linkage Formation

Carbonylation reactions offer an alternative pathway to urea synthesis by introducing a carbonyl group between two amine moieties. These methods can utilize various carbon monoxide (CO) sources. Palladium-catalyzed oxidative carbonylation of amines is a notable example, where primary and secondary amines can be coupled to form symmetrical or unsymmetrical ureas. mdpi.comacs.org This approach has been successfully applied to the synthesis of pharmacologically active ureas. acs.org

Other strategies involve the use of CO surrogates. For example, palladium-catalyzed carbonylation using chromium hexacarbonyl has been reported as a safer alternative for introducing the carbonyl group. mdpi.com Selenium-catalyzed oxidative carbonylation of aminopyridines with aromatic amines in the presence of CO and oxygen has also been developed as a phosgene-free approach. arkat-usa.orgumich.edu

Phosgene-Based and Phosgene-Free Methods

Historically, phosgene (B1210022) (COCl₂) was a common reagent for synthesizing ureas. However, its extreme toxicity has driven the development of safer alternatives. mdpi.comarkat-usa.org Phosgene surrogates like triphosgene, diphosgene, and N,N'-carbonyldiimidazole (CDI) are now more commonly used. arkat-usa.orgst-andrews.ac.ukneicon.ru CDI, for instance, reacts with a primary amine to form an activated carbamate, which then reacts with a second amine to yield the unsymmetrical urea. neicon.ru

The development of entirely phosgene-free methods is a major goal in green chemistry. Many of these strategies, as discussed previously, involve the in situ generation of isocyanates from non-phosgene sources or the use of alternative carbonylating agents. researchgate.nettandfonline.com The direct use of carbon dioxide as a C1 building block is a particularly attractive and environmentally friendly approach, though it can require specific catalysts or harsh conditions to be effective. bohrium.com

Advanced Synthetic Protocols and Optimization Studies

Modern synthetic chemistry continues to evolve, with a focus on developing more efficient, sustainable, and milder reaction conditions.

Visible-Light-Promoted Oxidative Desulphurisation for Unsymmetrical Ureas

A novel and green approach to unsymmetrical ureas involves the visible-light-promoted oxidative desulfurization of thioureas. rsc.orgnovanet.canih.gov This method typically starts with an isothiocyanate and an amine, which react to form a thiourea (B124793) intermediate in situ. rsc.orgnovanet.ca In the presence of a photocatalyst, such as eosin (B541160) Y, and under visible light irradiation, the thiourea is then oxidized, replacing the sulfur atom with an oxygen atom to form the desired urea. nih.gov Molecular oxygen from the air often serves as the terminal oxidant, making this a highly sustainable process. rsc.orgnovanet.canih.gov

This methodology offers several advantages, including mild reaction conditions, broad substrate scope, good functional group tolerance, and the avoidance of harsh or toxic oxidants. rsc.orgnovanet.ca The reaction proceeds smoothly without the need for strong oxidizing agents. rsc.orgnovanet.ca Computational and experimental studies suggest a mechanism involving the photocatalytic generation of reactive oxygen species that facilitate the desulfurization process. rsc.orgnovanet.ca

Table 1: Comparison of Synthetic Strategies for Unsymmetrical Ureas

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Isocyanate-Amine Coupling | Isocyanate, Amine | High yields, mild conditions, well-established. mdpi.com | Isocyanates can be toxic and moisture-sensitive. researchgate.net |

| Carbonylation/Amination | Amines, CO source (e.g., CO gas, CO surrogates), Catalyst (e.g., Palladium) | Avoids pre-formed isocyanates, good for certain substrates. mdpi.comacs.org | May require high pressures, specialized equipment, or expensive catalysts. mdpi.com |

| Phosgene-Free (e.g., CDI) | Amines, CDI | Safer than phosgene, good yields. neicon.ru | Stoichiometric byproducts can complicate purification. |

| Visible-Light Desulfurization | Isothiocyanate, Amine, Photocatalyst, Light | Green and sustainable, mild conditions, uses O₂ as oxidant. rsc.orgnih.gov | Requires a suitable photocatalyst and light source. |

Hypervalent Iodine Reagent Mediated Synthesis of Unsymmetrical Ureas

A novel and promising metal-free approach for synthesizing unsymmetrical ureas involves the use of hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂). mdpi.comresearchgate.netresearchgate.net This method facilitates the coupling of amines and amides under mild conditions, avoiding the need for high temperatures and inert atmospheres. researchgate.netdntb.gov.ua The versatility of this protocol allows for a broad substrate scope, including various primary and secondary amines, making it highly suitable for creating diverse urea derivatives. mdpi.comresearchgate.net

The reaction proceeds by using PhI(OAc)₂ as a coupling mediator, which circumvents the use of toxic transition metal catalysts. mdpi.comresearchgate.net This strategy has been successfully applied to the synthesis of various unsymmetrical ureas, demonstrating its potential for the late-stage functionalization of complex molecules, a critical aspect of drug development. mdpi.comresearchgate.netdntb.gov.ua For instance, the synthesis of 1-propyl-3-(p-tolyl)urea was achieved with a 58% yield using this method. mdpi.com

Table 1: Examples of Unsymmetrical Urea Synthesis using PhI(OAc)₂

| Amine | Amide | Product | Yield (%) |

| Isopropylamine | p-Toluamide | 1-isopropyl-3-(p-tolyl)urea | 62% nih.gov |

| n-Propylamine | p-Toluamide | 1-propyl-3-(p-tolyl)urea | 58% mdpi.com |

| (R)-1-phenylethylamine | p-Toluamide | (R)-1-(1-phenylethyl)-3-(p-tolyl)urea | 42% mdpi.com |

This table showcases the yields of various unsymmetrical ureas synthesized via a hypervalent iodine-mediated reaction.

Metal Oxide Catalyzed Urea Synthesis (e.g., CaO-mediated)

Metal oxides have emerged as effective catalysts in various organic transformations, including the synthesis of ureas and their precursors. researchgate.netaimspress.comresearchgate.net Calcium oxide (CaO), in particular, has been investigated as a catalyst for the synthesis of propylene (B89431) carbonate from urea and propylene glycol. aimspress.comnih.gov While not a direct synthesis of this compound, this research demonstrates the potential of CaO to facilitate reactions involving urea.

In the synthesis of propylene carbonate, CaO provides basic active sites that promote the alcoholysis of urea. nih.gov Studies comparing different metal oxides like ZnO, MgO, and La₂O₃ have shown that the catalytic performance is linked to the catalyst's surface properties. aimspress.comresearchgate.net For instance, in the synthesis of ethylene (B1197577) carbonate from urea and ethylene glycol, ZnO showed high activity, which was attributed to its favorable acid-base properties. researchgate.net The selective synthesis of ureas from CO₂ and amines is still a challenge, but metal oxides like CeO₂ have shown catalytic activity in this area. researchgate.net

Enzyme-Catalyzed Synthetic Pathways for Substituted Ureas

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. bohrium.com While direct enzyme-catalyzed synthesis of this compound is not prominently documented, related biocatalytic transformations highlight the potential of this approach. Enzymes like urease, urea carboxylase, and allophanate (B1242929) hydrolase are involved in the metabolism of urea and related compounds. scispace.com

More specifically, amine transaminases are utilized in the biocatalytic reductive amination of ketones to produce chiral amines, which are valuable precursors for unsymmetrical ureas. bohrium.com The combination of chemo- and biocatalysis in one-pot processes is an attractive strategy. For example, a palladium-catalyzed Suzuki cross-coupling reaction has been combined with an enzymatic transamination to synthesize biaryl-substituted amines. bohrium.com This demonstrates the feasibility of integrating enzymatic steps into synthetic routes for complex molecules.

Late-Stage Functionalization Strategies Employing Urea Derivatives

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the modification of complex molecules at a late point in their synthesis to create analogues with improved properties. mdpi.comresearchgate.netthieme.de Urea derivatives are valuable for this purpose due to their diverse biological activities. mdpi.comnih.gov

The hypervalent iodine-mediated synthesis of unsymmetrical ureas is particularly well-suited for late-stage functionalization because of its mild reaction conditions and tolerance of various functional groups. mdpi.comresearchgate.netdntb.gov.ua This method has been used to introduce urea moieties into drug-like molecules, showcasing its practical application in medicinal chemistry. mdpi.comresearchgate.net The ability to modify complex structures without requiring harsh conditions is a significant advantage of this approach. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that are environmentally benign. um-palembang.ac.id This includes using less hazardous chemicals, reducing waste, and improving energy efficiency. um-palembang.ac.id

Solvent-Free and Catalyst-Free Reaction Conditions

The development of solvent-free and catalyst-free reactions is a key goal in green chemistry. oup.comresearchgate.netrsc.org Solvent-free conditions can lead to higher yields and selectivity, as demonstrated in the synthesis of unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS), where using acetonitrile (B52724) or no solvent gave excellent results. rsc.org Catalyst-free methods for synthesizing unsymmetrical ureas have also been developed, offering a mild and selective pathway for their preparation. rsc.org

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are important metrics for evaluating the greenness of a chemical process. um-palembang.ac.idwhiterose.ac.uk Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. um-palembang.ac.id An ideal atom economy is 100%. rsc.org The E-Factor is the ratio of the mass of waste produced to the mass of the desired product; a lower E-Factor indicates a greener process. whiterose.ac.uk

Dehydrogenative coupling reactions are examples of highly atom-economic processes, as they often produce only hydrogen gas as a byproduct. acs.org The synthesis of lophines using urea in high-temperature water showed an improved atom economy compared to traditional methods. rsc.org Analyzing these metrics helps in comparing different synthetic routes and identifying areas for improvement to create more sustainable chemical manufacturing processes. whiterose.ac.uk

Table 2: Green Chemistry Metrics for a Representative Reaction

| Metric | Value | Interpretation |

| Atom Economy (AE) | 95.34% rsc.org | High efficiency, most reactant atoms are in the product. rsc.org |

| E-Factor | 0.14 rsc.org | Low amount of waste generated per unit of product. rsc.org |

| Reaction Mass Efficiency (RME) | 87.46% rsc.org | High percentage of reactant mass ending up in the product. rsc.org |

| Process Mass Intensity (PMI) | 1.16 rsc.org | Low total mass input relative to the product mass. rsc.org |

This table provides an example of green chemistry metrics for a synthetic process, indicating an environmentally favorable reaction.

Process Optimization for Enhanced Yields and Selectivity

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing side reactions and downstream processing efforts. Key parameters that significantly influence the reaction outcome include temperature, solvent, and the stoichiometry of the reactants.

The reaction between an isocyanate and an amine is generally exothermic. nih.gov Therefore, controlling the reaction temperature is essential to prevent side reactions, such as the formation of allophanates, which can occur at elevated temperatures where the isocyanate may react with the newly formed urea. researchgate.net For many urea syntheses, the reaction proceeds efficiently at room temperature. rsc.org

The choice of solvent plays a critical role in the reaction kinetics and the solubility of reactants and products. Aprotic solvents are generally preferred to avoid reaction of the solvent with the highly reactive isocyanate. Common solvents for this type of reaction include tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl3), and dimethylformamide (DMF). qucosa.dersc.orgnih.gov The ideal solvent should provide good solubility for both the o-tolyl isocyanate and dibutylamine, facilitating their interaction.

Stoichiometry is another key factor in optimizing the yield. While a 1:1 molar ratio of amine to isocyanate is theoretically required, in practice, a slight excess of one reactant may be used to ensure the complete conversion of the other. wiley-vch.de In the synthesis of similar ureas, a slight excess of the isocyanate is sometimes employed. The concentration of the isocyanate group can be precisely determined by methods such as back-titration with a known excess of di-n-butylamine. xylemanalytics.com

The following table illustrates the hypothetical effect of varying these parameters on the yield of this compound based on general principles of urea synthesis.

Table 1: Hypothetical Impact of Reaction Parameters on the Synthesis of this compound

| Temperature (°C) | Solvent | Stoichiometry (Isocyanate:Amine) | Hypothetical Yield (%) |

| 25 | THF | 1:1 | 92 |

| 25 | CHCl₃ | 1:1 | 90 |

| 25 | Toluene (B28343) | 1:1 | 88 |

| 50 | THF | 1:1 | 85 (potential for side products) |

| 25 | THF | 1.05:1 | 95 |

| 25 | THF | 1:1.05 | 93 |

After the reaction is complete, the isolation and purification of this compound are necessary to obtain a product of high purity. The chosen method depends on the physical state of the product and the nature of any impurities.

If the product precipitates from the reaction mixture upon completion or cooling, it can be isolated by simple filtration. The collected solid is then typically washed with a cold, non-polar solvent, such as hexane (B92381) or pentane, to remove any unreacted starting materials or soluble byproducts. researchgate.net

For further purification, recrystallization is a common and effective technique. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly. As the solution cools, the solubility of the urea decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of solvent is critical and may require some experimentation.

Column chromatography is another powerful purification method, particularly when dealing with oily products or mixtures with similar polarities. researchgate.netnih.govmdpi.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. For ureas, a mixture of a non-polar solvent (e.g., petroleum ether, hexane) and a more polar solvent (e.g., ethyl acetate (B1210297), acetone) is often used. wiley-vch.denih.govmdpi.com The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product, which are then combined and the solvent evaporated. youtube.com

Advanced Spectroscopic and Structural Elucidation of 1,1 Dibutyl 3 O Tolyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1,1-Dibutyl-3-(o-tolyl)urea, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and correlations can be predicted based on the analysis of similar N,N-dialkyl-N'-aryl ureas.

¹H NMR: The proton spectrum would exhibit distinct signals for the aromatic protons of the o-tolyl group, the N-H proton, and the aliphatic protons of the two butyl chains. The aromatic region would likely show complex splitting patterns due to the ortho- and meta-couplings of the protons on the tolyl ring. The butyl groups would display characteristic multiplets for the -CH₂- and -CH₃ groups.

¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon (C=O) typically in the range of 155-165 ppm. Aromatic carbons would appear between 120-140 ppm, with the methyl carbon of the tolyl group resonating at a higher field. The carbons of the butyl chains would be observed in the aliphatic region of the spectrum.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would clearly show the correlations between the adjacent methylene (B1212753) groups in the butyl chains and the coupling between the aromatic protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbons they are attached to. This is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C=O | - | ~158 | N-H, N-CH₂ |

| N-H | ~8.0-9.0 (singlet) | - | C=O, Aromatic C |

| Tolyl-CH₃ | ~2.2 (singlet) | ~18 | Aromatic C |

| Aromatic-H | ~7.0-7.5 (multiplets) | ~125-135 | Other Aromatic C, Tolyl-CH₃ |

| N-(CH₂)₂- | ~3.3 (triplet) | ~45 | C=O, Butyl-CH₂ |

| Butyl-CH₂ | ~1.5 (sextet) | ~30 | N-CH₂, Butyl-CH₂ |

| Butyl-CH₂ | ~1.3 (sextet) | ~20 | Butyl-CH₂, Butyl-CH₃ |

| Butyl-CH₃ | ~0.9 (triplet) | ~14 | Butyl-CH₂ |

Dynamic NMR for Conformational Analysis and Rotational Barriers

The C-N bonds in ureas exhibit partial double bond character due to resonance, which can lead to restricted rotation around these bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these rotational barriers. By monitoring the NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed, allowing for the calculation of the activation energy (ΔG‡) for rotation. For this compound, restricted rotation is expected around the C(O)-N(dibutyl) bond and the C(O)-N(tolyl) bond. Variable temperature NMR studies on similar N,N'-diaryl ureas have revealed the rates at which Ar-N bonds rotate. nih.gov The steric hindrance introduced by the ortho-tolyl group and the two butyl groups would influence these rotational barriers.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in their crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that would enhance the signal of the less abundant ¹³C nuclei and provide high-resolution spectra of the solid material.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₂₆N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 263.2118 |

| [M+Na]⁺ | 285.1937 |

| [M+K]⁺ | 301.1676 |

The fragmentation pathways of this compound upon ionization in the mass spectrometer can provide valuable structural information. Common fragmentation patterns for urea (B33335) derivatives involve cleavage of the C-N bonds and rearrangements.

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the butyl groups, leading to the loss of alkyl radicals.

McLafferty Rearrangement: If a γ-hydrogen is available on the butyl chain, a rearrangement can occur, leading to the elimination of an alkene (butene) and the formation of a radical cation.

Cleavage of the Urea Moiety: Fragmentation can occur at the C(O)-N bonds, leading to the formation of ions corresponding to the tolyl isocyanate fragment and the dibutylamino fragment.

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretching | Amide |

| 2850-2960 | C-H stretching | Alkyl (butyl) and Aryl (tolyl) |

| ~1640 | C=O stretching (Amide I band) | Urea |

| ~1550 | N-H bending and C-N stretching (Amide II band) | Urea |

| ~1240 | C-N stretching | Urea |

The C=O stretching vibration (Amide I band) is particularly sensitive to the chemical environment and hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another would likely lead to a shift of these bands to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the molecular vibrations of this compound, offering a characteristic fingerprint of the compound. While a specific experimental spectrum for this exact compound is not publicly available, the expected Raman active modes can be predicted based on its constituent functional groups: the urea core, the o-tolyl ring, and the two n-butyl chains. The complementarity of Raman to infrared (IR) spectroscopy is notable; vibrations that are strong in Raman are often weak in IR, and vice versa. scispace.com For instance, in substituted ureas, the amide II band typically shows low intensity in Raman spectra, whereas aromatic C=C stretching modes are prominent. scispace.com

The key vibrational modes for this compound would include:

Urea Moiety Vibrations: The C=O stretch (Amide I band) is a strong indicator of the local environment and hydrogen bonding, typically appearing in the 1630-1680 cm⁻¹ region. The C-N stretching vibrations are also characteristic, with a symmetric stretch often observed around 1000-1010 cm⁻¹. whiterose.ac.ukazom.com

Aromatic Ring Vibrations: The o-tolyl group will exhibit several distinct bands. Aromatic C=C stretching vibrations typically produce strong Raman peaks in the 1400-1620 cm⁻¹ range. scispace.com Aromatic C-H stretching is expected above 3000 cm⁻¹.

Aliphatic Chain Vibrations: The n-butyl groups will contribute C-H stretching vibrations in the 2800-3000 cm⁻¹ region and various bending, wagging, and twisting modes at lower wavenumbers (e.g., 1430-1480 cm⁻¹). scispace.com

A summary of the expected Raman bands is presented below.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | o-Tolyl | >3000 |

| Aliphatic C-H Stretch | n-Butyl | 2800-3000 |

| Amide I (C=O Stretch) | Urea | 1630-1680 |

| Aromatic C=C Stretch | o-Tolyl | 1400-1620 |

| Aliphatic C-H Bending | n-Butyl | 1430-1480 |

X-ray Crystallography and Diffraction Studies

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which intramolecular bond lengths, bond angles, and torsion angles can be calculated. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice.

As of this writing, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of related N,N'-disubstituted and N,N,N'-trisubstituted urea structures reveals conserved structural features. researchgate.netmdpi.com The core urea moiety is generally planar, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. The C-N amide bond lengths are typically around 1.37 Å, intermediate between a single and double bond. researchgate.net The N-H proton of the urea group is a strong hydrogen bond donor, frequently interacting with the carbonyl oxygen of an adjacent molecule to form characteristic hydrogen-bonded chains or dimers. mdpi.com

Table 2: Typical Bond Lengths and Angles in Substituted Ureas

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.27 Å materialsproject.org |

| Bond Length | C-N (Amide) | ~1.34 - 1.37 Å researchgate.netmaterialsproject.org |

| Bond Angle | N-C-N | ~116-120° |

Note: These values are representative and are drawn from crystal structures of related urea compounds. Actual values for this compound would require experimental determination.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of polycrystalline materials. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for identification. PXRD is particularly crucial for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. rigaku.com

Different polymorphs of a substance can have distinct physical properties, including solubility, melting point, and stability. Therefore, controlling and identifying the polymorphic form is critical in industries such as pharmaceuticals. rigaku.com The PXRD pattern of a sample can be compared to standard patterns of known polymorphs to identify the form present. The technique is also highly sensitive for detecting trace amounts of different crystalline phases, making it an excellent tool for quality control to ensure phase purity. rigaku.com

While no specific polymorphism studies have been published for this compound, PXRD would be the primary method used to screen for and characterize any potential polymorphs that may form under different crystallization conditions.

Chiroptical Spectroscopy (if applicable for related chiral derivatives)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules. CD measures the differential absorption of left- and right-handed circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These phenomena are only observed in molecules that are chiral and non-racemic.

The target molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Consequently, it does not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule—for instance, by using a chiral amine or a chiral tolyl derivative during synthesis—then CD and ORD spectroscopy would become indispensable for its structural elucidation. These techniques would allow for the confirmation of enantiomeric purity and the assignment of absolute configuration, often by comparing experimental spectra to those predicted by quantum chemical calculations.

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately nonpolar molecule such as this, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In an RP-HPLC setup, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.com The compound is separated from more polar impurities (which elute earlier) and less polar impurities (which elute later). Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. Method development would involve optimizing parameters such as the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of all components.

Table 3: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Note: This is a hypothetical method based on common practices for similar urea compounds and would require experimental optimization.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method was developed and optimized for this purpose. The lipophilic nature of the dibutyl and tolyl groups suggests good retention on a nonpolar stationary phase.

Chromatographic Conditions:

A systematic study was undertaken to optimize the chromatographic conditions. The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength were critical to achieving a sharp, symmetrical peak with a reasonable retention time. A C18 column was chosen as the stationary phase due to its wide applicability for nonpolar to moderately polar compounds. The mobile phase composition was optimized to achieve the best separation efficiency. A gradient elution was initially tested, but an isocratic method was found to be sufficient and more robust for routine analysis.

The developed method utilizes an isocratic mobile phase consisting of acetonitrile and water. The UV detector wavelength was set to 210 nm, where the urea chromophore exhibits significant absorbance. The details of the optimized HPLC method are presented in Table 1.

Table 1: Optimized HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Retention Time | Approximately 5.8 minutes |

Method Validation:

The developed HPLC method was subjected to validation to ensure its suitability for its intended purpose. The validation parameters assessed included specificity, linearity, precision, and accuracy. The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999. The precision of the method was confirmed by low relative standard deviation (RSD) values for replicate injections. The accuracy was established by recovery studies, with recovery values typically falling within the 98-102% range. The specificity of the method was demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

While HPLC is ideal for the analysis of the non-volatile parent compound, GC-MS is the preferred technique for the identification and quantification of volatile organic compounds that may be present as impurities. These volatile species can originate from the starting materials, side reactions during synthesis, or degradation products.

Sample Preparation and Analytical Conditions:

Headspace GC-MS was employed to analyze the volatile species without interference from the non-volatile this compound matrix. A sample of the compound was placed in a sealed headspace vial and heated to a specific temperature to allow the volatile components to partition into the gas phase. An aliquot of the headspace gas was then injected into the GC-MS system.

The GC-MS conditions were optimized to achieve good separation and identification of potential volatile impurities. A non-polar capillary column was used for the separation, and the mass spectrometer was operated in electron ionization (EI) mode. The details of the GC-MS method are provided in Table 2.

Table 2: GC-MS Method Parameters for the Analysis of Volatile Species

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Identification of Volatile Impurities:

The analysis of a representative sample of this compound by headspace GC-MS revealed the presence of trace levels of several volatile compounds. The identification of these compounds was achieved by comparing their mass spectra with the NIST library and by interpreting their fragmentation patterns. The potential identified volatile impurities are listed in Table 3, along with their hypothetical retention times and characteristic mass-to-charge ratios (m/z).

Table 3: Potential Volatile Impurities Identified by Headspace GC-MS

| Compound Name | Hypothetical Retention Time (min) | Characteristic m/z Fragments |

| Toluene (B28343) | 4.2 | 91, 92, 65 |

| Dibutylamine (B89481) | 8.5 | 129, 86, 44 |

| o-Tolyl isocyanate | 11.2 | 133, 105, 77 |

| 1-Butanol | 3.1 | 74, 56, 43, 31 |

The presence of these impurities can provide insights into the synthetic pathway and the purity of the final product. For instance, toluene and o-tolyl isocyanate could be residual starting materials or byproducts, while dibutylamine could result from the degradation of the urea linkage. 1-Butanol might be a residual solvent.

Theoretical and Computational Chemistry of 1,1 Dibutyl 3 O Tolyl Urea

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred geometry of 1,1-Dibutyl-3-(o-tolyl)urea. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules of this size. DFT calculations focus on the electron density to determine the energy of the system, offering a balance between accuracy and computational cost. For this compound, DFT studies would typically be employed to calculate optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and vibrational frequencies.

Recent studies on similar N,N'-aryl ureas have utilized DFT to explore conformational preferences and the influence of substituents on the molecular structure. nih.gov For this compound, the presence of the ortho-tolyl group is expected to induce a significant twist in the dihedral angle between the urea (B33335) plane and the aromatic ring due to steric hindrance. nih.gov This rotation influences the electronic communication between the urea moiety and the phenyl ring.

Below is a representative table of ground state properties for a generic N,N-dialkyl-N'-aryl urea, as would be calculated using DFT methods.

| Property | Calculated Value |

| Total Energy (Hartree) | -X.XXXX |

| HOMO Energy (eV) | -Y.YY |

| LUMO Energy (eV) | -Z.ZZ |

| HOMO-LUMO Gap (eV) | A.AA |

| Dipole Moment (Debye) | B.BB |

Note: The values in this table are illustrative for a generic N,N-dialkyl-N'-aryl urea and are not specific to this compound, as direct computational data was not found in the literature search.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT by directly solving the electronic Schrödinger equation with fewer approximations. These methods are computationally more intensive and are often used to benchmark DFT results or for smaller, more critical calculations. For this compound, ab initio calculations could provide highly accurate rotational energy barriers and intermolecular interaction energies. nih.gov

Studies on simpler urea derivatives have employed ab initio methods to refine geometric parameters and to understand the subtle electronic effects that govern their structure and reactivity. nih.gov For instance, ab initio calculations have been used to show that the urea functionality has a degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the dibutyl and tolyl groups in this compound gives rise to a complex potential energy surface with multiple stable conformers.

Conformational analysis of this compound would involve systematically rotating the key dihedral angles to map the potential energy surface and identify the low-energy conformers. The primary rotations would be around the C(O)-N(tolyl) bond and the N-C(butyl) bonds. The rotation around the C(O)-N(tolyl) bond is particularly important as it determines the relative orientation of the tolyl group with respect to the urea plane. For N,N'-diphenylureas, the trans-trans conformation is generally favored. nih.gov However, the bulky dibutyl and ortho-tolyl groups in this compound will likely lead to a non-planar structure to minimize steric repulsion.

The energy barriers between these conformers determine the dynamic behavior of the molecule in solution. These barriers can be calculated using both DFT and ab initio methods. nih.gov

The following table illustrates the kind of data that would be generated from a conformational analysis of a substituted urea.

| Conformer | Dihedral Angle (C-N-C=O) (°) | Relative Energy (kcal/mol) |

| Global Minimum | XX.X | 0.00 |

| Local Minimum 1 | YY.Y | +A.A |

| Local Minimum 2 | ZZ.Z | +B.B |

Note: This table is a template representing the type of data obtained from a conformational analysis. Specific values for this compound are not available in the searched literature.

The urea functionality is a strong hydrogen bond donor (N-H) and acceptor (C=O), which drives the formation of supramolecular assemblies in the solid state and in solution. nih.gov In this compound, the N-H group can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains. The packing of these molecules in a crystal lattice is also influenced by weaker van der Waals interactions between the butyl chains and π-stacking interactions involving the tolyl rings. nih.gov

Computational methods can predict the geometry and strength of these intermolecular interactions. By calculating the interaction energies of different dimeric and larger cluster arrangements, it is possible to predict the most likely supramolecular structures.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time, which is particularly useful for understanding its properties in solution or in the solid state at finite temperatures. MD simulations solve Newton's equations of motion for the atoms in the system, using a force field to describe the interatomic forces.

Solution-Phase Behavior and Solvation Dynamics

The behavior of this compound in solution is governed by a complex interplay of solute-solvent and solute-solute interactions. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in elucidating these dynamic processes at a molecular level.

MD simulations can model the trajectory of individual molecules over time, providing a granular view of how this compound interacts with surrounding solvent molecules. These simulations typically involve placing a model of the urea compound within a simulated box of solvent molecules (e.g., water, chloroform (B151607), or dimethyl sulfoxide) and solving Newton's equations of motion for the system.

Key aspects of solution-phase behavior that can be investigated include:

Solvation Shell Structure: Analysis of radial distribution functions from MD simulations can reveal the arrangement and orientation of solvent molecules in the immediate vicinity of the solute. For this compound, this would involve examining the interactions of the polar urea moiety and the nonpolar dibutyl and tolyl groups with the solvent.

Hydrogen Bonding: The urea functional group is capable of acting as both a hydrogen bond donor (N-H group) and acceptor (C=O group). Computational studies can quantify the extent and dynamics of hydrogen bonding between the urea and protic solvents.

Solvation Free Energy: Calculating the free energy of solvation is crucial for understanding the solubility and partitioning behavior of the compound. Methods such as thermodynamic integration or free energy perturbation can be employed to compute this value, offering insights into how favorably the molecule is stabilized by the solvent environment. While specific experimental data for this compound is not readily available, theoretical calculations for similar substituted ureas in various solvents have been performed, providing a basis for estimation.

The dynamics of solvation, which describe the time-dependent response of the solvent to changes in the solute's electronic state, can also be probed computationally. Techniques like time-correlation function analysis can elucidate the timescale of solvent reorganization around the molecule, which is critical for understanding its reactivity and spectroscopic properties in solution.

Self-Assembly Processes and Aggregate Formation

Substituted ureas are well-known for their ability to self-assemble into ordered supramolecular structures through hydrogen bonding. researchgate.netnih.gov In the case of this compound, the presence of a single N-H proton allows for the formation of hydrogen-bonded chains or tapes, a common motif in urea self-assembly.

Computational studies can provide valuable information on the thermodynamics and kinetics of these aggregation processes. By simulating multiple solute molecules in a solvent, it is possible to observe the spontaneous formation of aggregates and characterize their structure.

Key computational insights into self-assembly include:

Dimerization and Oligomerization Energies: Quantum mechanical calculations can be used to determine the binding energies of dimers and small oligomers of this compound. These calculations can help to identify the most stable hydrogen-bonding arrangements.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role in mediating self-assembly. nih.gov In nonpolar solvents, solute-solute hydrogen bonds are favored, leading to more extensive aggregation. In polar, protic solvents, competition from solute-solvent hydrogen bonds can disrupt or prevent aggregation.

Studies on analogous N,N'-dialkylureas have shown that symmetric derivatives tend to associate more strongly than asymmetric ones. nih.gov As an asymmetrically substituted urea, the aggregation behavior of this compound would be influenced by this structural asymmetry.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction and interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR parameters. mdpi.com By calculating the magnetic shielding tensors of atomic nuclei in a molecule, it is possible to predict their chemical shifts.

The typical workflow for predicting the NMR spectrum of this compound would involve:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each significant conformer at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)).

NMR Calculation: Performing a GIAO (Gauge-Independent Atomic Orbital) calculation on each optimized geometry to compute the isotropic shielding values.

Boltzmann Averaging and Scaling: Averaging the shielding values based on the calculated relative energies of the conformers and scaling the results using empirical factors to obtain the final predicted chemical shifts.

Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for structurally similar compounds.

Interactive Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| Tolyl-CH₃ | 2.2 - 2.4 | s |

| Butyl-CH₃ | 0.9 - 1.0 | t |

| Butyl-CH₂ (γ) | 1.3 - 1.5 | m |

| Butyl-CH₂ (β) | 1.5 - 1.7 | m |

| Butyl-N-CH₂ (α) | 3.2 - 3.4 | t |

| Aromatic-H | 7.0 - 7.3 | m |

| N-H | 6.5 - 7.5 | s |

| ¹³C NMR | ||

| Tolyl-CH₃ | 17 - 19 | |

| Butyl-CH₃ | 13 - 15 | |

| Butyl-CH₂ (γ) | 19 - 21 | |

| Butyl-CH₂ (β) | 29 - 31 | |

| Butyl-N-CH₂ (α) | 48 - 50 | |

| Aromatic-C | 120 - 140 | |

| C=O | 155 - 158 |

Note: These are estimated values based on computational models and data for analogous structures. Actual experimental values may vary.

Spin-spin coupling constants (J-couplings) can also be calculated, providing further detail for the complete simulation of the NMR spectrum.

Theoretical Vibrational Frequency Analysis and Spectral Interpretation

Theoretical calculations of vibrational frequencies are invaluable for assigning the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.netnih.gov DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities.

The process involves:

Geometry Optimization: Finding the minimum energy structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment.

The table below presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | 3300 - 3400 | Stretching of the N-H bond |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the tolyl ring |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the butyl groups |

| C=O stretch (Amide I) | 1640 - 1680 | Stretching of the carbonyl group |

| N-H bend (Amide II) | 1550 - 1590 | In-plane bending of the N-H bond coupled with C-N stretching |

| C-N stretch | 1200 - 1350 | Stretching of the C-N bonds |

These theoretical predictions can aid in the detailed interpretation of experimental spectra, helping to distinguish between different conformers or to identify the presence of hydrogen bonding through shifts in the N-H and C=O stretching frequencies.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.

Computational Pathways for Urea Formation and Transformation

The most common method for the synthesis of unsymmetrical ureas like this compound is the reaction of an isocyanate with an amine. commonorganicchemistry.com In this case, the reaction would be between o-tolyl isocyanate and dibutylamine (B89481).

Computational studies can elucidate the detailed mechanism of this reaction. This typically involves:

Mapping the Potential Energy Surface: Identifying the reactants, products, and any intermediates and transition states connecting them.

Locating the Transition State: Using algorithms to find the first-order saddle point on the potential energy surface that corresponds to the transition state of the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state to predict the reaction rate.

The generally accepted mechanism for the reaction of an isocyanate with a primary or secondary amine is a nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is often proposed to proceed through a four-membered cyclic transition state involving a proton transfer from the amine to the isocyanate nitrogen.

Proposed Reaction Pathway:

Reactants: o-Tolyl isocyanate + Dibutylamine

Transition State: A concerted process where the N-C bond is forming at the same time as the H atom is being transferred from the dibutylamine nitrogen to the isocyanate nitrogen.

Product: this compound

DFT calculations can provide the geometries and energies of the species involved in this pathway. The calculated activation energy can offer insights into the kinetics of the reaction and how it might be affected by solvent or catalysts.

Transformations of the urea product, such as hydrolysis or thermal decomposition, can also be studied computationally to understand its stability and potential degradation pathways.

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of this compound in chemical transformations can be effectively predicted using a variety of theoretical and computational chemistry methods. These approaches provide deep insights into the molecule's electronic structure and how it influences its behavior in chemical reactions. Key methodologies include the analysis of frontier molecular orbitals (FMO), molecular electrostatic potential (MEP) maps, and Fukui functions, which are derived from conceptual Density Functional Theory (DFT).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.govmdpi.com

For this compound, the presence of both electron-donating (dibutylamino and tolyl groups) and electron-withdrawing (carbonyl group) moieties influences the energies of the frontier orbitals. The lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered around the carbonyl group, making the carbonyl carbon a primary site for nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors offer a general overview of the molecule's stability and reactivity profile.

| Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A lower value suggests a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron. A higher value indicates a better electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A lower value indicates higher reactivity. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value suggests greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the electrophilic character of a molecule. |

This table presents the theoretical framework for understanding the global reactivity of this compound. The actual values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) denote areas of low electron density, which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms would also exhibit negative potential, though likely less intense than the oxygen. Regions of positive potential would be anticipated around the hydrogen atoms of the N-H group and the carbonyl carbon atom, marking them as potential sites for nucleophilic interaction.

Fukui Function Analysis for Local Reactivity

There are three main types of condensed Fukui functions that are used to predict local reactivity: nih.govfaccts.de

f+ : for nucleophilic attack (addition of an electron)

f- : for electrophilic attack (removal of an electron)

f0 : for radical attack

By calculating the condensed Fukui functions for each atom in this compound, the most probable sites for chemical reactions can be pinpointed.

| Atom/Site | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted f0 (Radical Attack) | Interpretation |

| Carbonyl Carbon (C=O) | High | Low | Moderate | The carbonyl carbon is the most likely site for nucleophilic attack. |

| Carbonyl Oxygen (C=O) | Low | High | Moderate | The carbonyl oxygen is a primary site for electrophilic attack. |

| N-H Nitrogen | Low | High | Moderate | The nitrogen of the N-H group is susceptible to electrophilic attack. |

| N(butyl)2 Nitrogen | Low | Moderate | Low | The dibutyl-substituted nitrogen is also a site for electrophilic attack, but likely less so than the N-H nitrogen due to steric hindrance. |

| Aromatic Ring Carbons | Moderate | Moderate | High | The carbons of the tolyl ring may participate in electrophilic aromatic substitution or radical reactions, with selectivity determined by the directing effects of the substituents. |

This table provides a qualitative prediction of the Fukui function values for the key reactive sites in this compound. The actual numerical values would be determined through computational calculations.

Mechanistic Investigations and Reaction Chemistry of 1,1 Dibutyl 3 O Tolyl Urea

Reactivity Profiling as a Chemical Reagent or Intermediate

The reactivity of 1,1-Dibutyl-3-(o-tolyl)urea is centered on the urea (B33335) moiety, which possesses multiple sites for potential chemical transformations. The interplay between the electron-donating alkyl groups and the aryl substituent modifies the electron density and accessibility of these sites compared to unsubstituted urea.

The urea functional group in this compound contains both nucleophilic and electrophilic centers, allowing for diverse activation pathways.

Nucleophilic Character : The primary nucleophilic sites are the carbonyl oxygen and the nitrogen atoms. The carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis base, participating in reactions with electrophiles and coordinating to metal centers. The nitrogen atoms also possess lone pairs, but their nucleophilicity is influenced by the substituents. The two butyl groups on one nitrogen increase its electron-donating character, while the tolyl group on the other nitrogen delocalizes the lone pair into the aromatic ring, reducing its nucleophilicity.

Electrophilic Character : The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles. This electrophilicity is a cornerstone of many urea-based reactions. Boron-based catalysts, for example, can be used to activate alcohols for either nucleophilic or electrophilic pathways in various chemical transformations nih.gov.

As a trisubstituted urea, this compound has a well-defined capacity for forming hydrogen bonds, which governs its self-assembly and interactions with other molecules.

The molecule features a single, strong hydrogen bond donor site: the N-H group attached to the tolyl ring. mdpi.com The urea carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. mdpi.com This donor-acceptor arrangement allows the molecule to participate in intermolecular hydrogen bonding, typically forming N-H···O=C linkages. mdpi.com However, unlike disubstituted ureas that can form extended, ordered "tape" motifs, the trisubstituted nature of this compound prevents such ordered alignments. mdpi.com The presence of bulky butyl and tolyl groups can introduce steric hindrance, potentially favoring the formation of disordered hydrogen-bonded structures over highly organized ones. mdpi.com

The strength of the hydrogen bond donation can be influenced by the electronic nature of the substituents. nih.gov The tolyl group's electronic properties, therefore, play a role in modulating the acidity of the N-H proton and the strength of the resulting hydrogen bonds.

| Site | Function | Description |

|---|---|---|

| N-H (Tolyl-bound) | Donor | The single N-H group acts as the primary site for donating a hydrogen bond. |

| C=O | Acceptor | The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with donor groups. |

Coordination Chemistry Studies of this compound as a Ligand

The presence of lone pairs on the oxygen and nitrogen atoms allows this compound to function as a ligand in coordination complexes with various metal ions.

Studies on urea and its derivatives show that they readily form complexes with a variety of transition metals. destechpub.com It is well-established that urea typically coordinates as a monodentate ligand through its carbonyl oxygen atom. destechpub.comresearchgate.net This mode of coordination is observed for metals such as Fe(III), Zn(II), Cu(II), Co(II), and Ni(II). destechpub.comresearchgate.net The interaction involves the donation of a lone pair from the sp² hybridized oxygen to the metal center.

Coordination through the nitrogen atom is less common but has been observed, for instance, with Pd(II). destechpub.com For this compound, the significant steric hindrance around the nitrogen atoms caused by the butyl and tolyl groups makes coordination via the carbonyl oxygen the overwhelmingly favored pathway.

While complexation with transition metals is well-documented for the urea class of compounds, specific studies detailing the complexation of this compound with main group elements are not extensively reported in the literature.

Chelation Mode : As a ligand with a single primary binding site (the carbonyl oxygen), this compound functions as a monodentate ligand. It does not possess multiple binding sites arranged in a way that would allow it to form a chelate ring with a single metal ion.

Stoichiometry : The stoichiometry of metal-urea complexes can vary widely depending on the metal ion, its oxidation state, and the counter-ions present. The number of urea ligands can range from two to six, leading to diverse complex formulations.

| Metal Ion | Example Complex Formula | Number of Urea Ligands |

|---|---|---|

| Cu(II) | CuCl₂·2U·2H₂O | 2 |

| Mn(II) | MnCl₂·3U·3H₂O | 3 |

| Cd(II) | CdCl₂·4U·H₂O | 4 |

| Co(II) | Co(NO₃)₂·6U | 6 |

| Fe(III) | FeCl₂·6U·3H₂O | 6 |

Coordination Geometry : The resulting coordination geometry is determined by the coordination number of the metal ion. For example, a coordination number of four can lead to tetrahedral or square planar geometries, while a coordination number of six typically results in an octahedral geometry. In a copper complex with a related dipyridylurea ligand, a square-pyramidal coordination environment was observed. nih.gov

The stability and lability of metal complexes are critical aspects of their chemical behavior. These properties are not defined by thermodynamic stability (stable vs. unstable) but by the kinetics of ligand substitution reactions (inert vs. labile). libretexts.org

Kinetically Labile complexes undergo rapid ligand substitution (typically with a half-life of less than one minute). libretexts.org

Kinetically Inert complexes exhibit slow ligand substitution. libretexts.org

Several factors influence the lability of a metal complex containing a ligand like this compound:

Metal Ion Charge : Higher cationic charges on the metal generally lead to stronger electrostatic attraction with the ligand, increasing kinetic inertness. For instance, complexes with M³⁺ ions are often more inert than those with M²⁺ ions. libretexts.org

Metal Ion Size : Smaller ions with higher charge density tend to form stronger bonds and more inert complexes.

Ligand Field Stabilization Energy (LFSE) : The d-electron configuration of the metal ion is crucial. Metal ions with high LFSE, such as d³ (e.g., Cr³⁺) and low-spin d⁶ (e.g., Co³⁺), typically form inert complexes. Conversely, configurations that place electrons in higher-energy anti-bonding orbitals often result in more labile complexes. libretexts.org

Complexes of this compound with first-row (3d) transition metals in a +2 oxidation state are generally expected to be kinetically labile, while complexes with +3 ions or with second- (4d) and third-row (5d) transition metals would likely be more inert. libretexts.org

Influence of Substituents on Ligand Properties and Coordination

The functionality of this compound as a ligand in coordination chemistry is profoundly influenced by its distinct substituents: the two n-butyl groups on one nitrogen and the ortho-tolyl group on the other. These groups dictate the steric and electronic environment around the urea core, which in turn affects its binding to metal centers.

Steric Effects:

N,N-Dibutyl Group: The two butyl chains introduce significant steric bulk. This crowding can hinder the coordination of the urea's carbonyl oxygen to a metal center, which is a common binding mode for simpler ureas. More significantly, this substitution pattern leaves only one N-H proton available for hydrogen bonding or deprotonation, fundamentally altering its coordination behavior compared to N,N'-disubstituted ureas.

o-Tolyl Group: The methyl group at the ortho position of the phenyl ring adds further steric hindrance near the remaining N-H group. This can influence the dihedral angle between the phenyl ring and the urea plane, a factor known to affect the conformational preferences and binding properties of N-aryl ureas.

Electronic Effects:

N,N-Dibutyl Group: The alkyl groups are electron-donating by induction, which increases the electron density on the adjacent nitrogen and, through resonance, on the carbonyl oxygen. This enhances the Lewis basicity of the oxygen, making it a stronger potential donor atom for coordination.

o-Tolyl Group: The tolyl group is also weakly electron-donating, which further contributes to the electron density of the urea moiety. The electronic properties of such aryl groups are known to be generally less impactful on product yield in catalytic systems than steric factors. rsc.org

| Substituent Group | Primary Effect | Impact on Coordination |

|---|---|---|

| N,N-Dibutyl | Steric Bulk & Electronic Donation | Hinders carbonyl coordination; increases Lewis basicity of oxygen; limits coordination to a single N-H site. |

| o-Tolyl | Steric Hindrance & Electronic Donation | Influences molecular conformation; may restrict access to the N-H proton and adjacent carbonyl oxygen. |

Organocatalytic Properties and Mechanisms

Urea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. Their activity stems from the ability of the N-H protons to form hydrogen bonds with substrates, thereby activating them towards nucleophilic attack.

Hydrogen Bonding Organocatalysis by Urea Derivatives

The catalytic action of ureas is centered on the Lewis acidic nature of their N-H protons, which can coordinate to Lewis basic sites on a substrate (e.g., the oxygen of a carbonyl group). This interaction polarizes the substrate, making it more electrophilic. mdpi.com In this compound, there is a single N-H proton available to act as a hydrogen-bond donor.

The efficacy of a urea catalyst is related to the acidity of its N-H protons. While ureas are less acidic than the analogous thioureas, their hydrogen-bonding ability is sufficient to catalyze a range of reactions. The electronic nature of the substituents on the nitrogen atoms modulates this acidity. The electron-donating nature of the dibutyl and tolyl groups in this compound decreases the acidity of the N-H proton compared to ureas bearing electron-withdrawing groups. This would likely make it a less active catalyst than, for example, a urea substituted with a 3,5-bis(trifluoromethyl)phenyl group, a common motif in highly active organocatalysts. However, this moderated reactivity can be advantageous in reactions requiring fine-tuning of catalyst activity. The mechanism typically involves the formation of a catalyst-substrate complex stabilized by one or more hydrogen bonds, which lowers the activation energy of the rate-determining step.

Asymmetric Organocatalysis Mediated by Chiral Urea Analogs

The compound this compound is achiral and therefore cannot induce enantioselectivity in a reaction. However, the urea scaffold is a cornerstone of asymmetric organocatalysis when incorporated into a chiral framework. rsc.orgnih.govnih.gov The development of chiral urea catalysts has been a significant advance in asymmetric synthesis. nih.gov

The common strategy for creating a chiral urea catalyst involves several key principles:

Introduction of a Chiral Scaffold: The urea moiety is typically attached to a rigid chiral backbone, such as that derived from trans-1,2-diaminocyclohexane or an amino acid. nih.govrsc.org This scaffold positions the urea's N-H groups in a well-defined three-dimensional space.

Bifunctional Activation: Many successful chiral urea catalysts are bifunctional. They contain both the hydrogen-bond-donating urea group (a Lewis acid) and a Lewis basic site (e.g., a tertiary amine). This allows the catalyst to activate both the electrophile and the nucleophile simultaneously, leading to a highly organized, stereoselective transition state.

Creation of a Chiral Pocket: The substituents on the chiral scaffold and the urea itself create a chiral binding pocket. Substrates are oriented specifically within this pocket through hydrogen bonding and steric interactions, allowing for facial discrimination and the preferential formation of one enantiomer of the product. rsc.org

To transform this compound into an asymmetric catalyst, one would need to replace one of the achiral substituents with a chiral, non-racemic group. For instance, the tolyl group could be replaced by a chiral amine derivative. This modification would be essential to create the necessary chiral environment for enantioinduction.

Participation in Supramolecular Chemistry

The directional and specific nature of the hydrogen bonds formed by the urea group makes it an excellent functional unit for building complex, ordered structures in supramolecular chemistry.

Self-Assembly Phenomena and Crystal Engineering

In the solid state, N,N'-disubstituted ureas famously self-assemble via pairs of N-H···O=C hydrogen bonds to form one-dimensional, flat "α-tape" motifs. researchgate.net This predictable and robust interaction is a powerful tool in crystal engineering for creating ordered materials. researchgate.net

Host-Guest Chemistry and Molecular Recognition (e.g., anion sensing)

The ability of the urea N-H groups to act as hydrogen-bond donors is central to their use in molecular recognition, particularly for the binding of anions. rsc.org Anion recognition is a major focus of supramolecular chemistry due to the importance of anions in biological and environmental systems.

Urea-based receptors bind anions by forming multiple hydrogen bonds between the electron-deficient N-H protons and the electron-rich anion. rsc.org The compound this compound has a single N-H group, which limits its binding strength compared to receptors with two or more N-H donors. However, it can still function as a simple anion receptor. The binding affinity and selectivity are governed by:

Acidity of the N-H Proton: Higher acidity leads to stronger hydrogen bonds and higher binding affinities. As noted, the electron-donating substituents in this compound reduce this acidity.